molecular formula C20H17N5O6S2 B2732843 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide CAS No. 899955-05-6

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide

カタログ番号: B2732843
CAS番号: 899955-05-6
分子量: 487.51
InChIキー: FELWTECHGXQAFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzo[d]isothiazol-1,1-dioxide core with a 3-oxo group, connected via a propanamide linker to a phenyl ring substituted with a sulfamoyl-pyrimidine moiety. The pyrimidin-2-yl group introduces hydrogen-bonding capabilities, suggesting interactions with enzymes or receptors such as kinases or carbonic anhydrases .

特性

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O6S2/c26-18(10-13-25-19(27)16-4-1-2-5-17(16)33(25,30)31)23-14-6-8-15(9-7-14)32(28,29)24-20-21-11-3-12-22-20/h1-9,11-12H,10,13H2,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELWTECHGXQAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Types of Reactions:

  • Oxidation: The compound undergoes oxidation to form sulfonyl derivatives.

  • Reduction: Reduction can lead to the removal of oxygen atoms from the dioxido group, altering its reactivity.

  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Various electrophiles or nucleophiles, depending on the desired product.

Major Products Formed:

  • Oxidized sulfonyl compounds

  • Reduced benzisothiazole derivatives

  • Substituted aromatic products with different functional groups.

科学的研究の応用

"3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide" finds use across multiple disciplines:

  • Chemistry: : As a building block in organic synthesis for complex molecules.

  • Biology: : Studied for its interactions with enzymes and receptors.

  • Medicine: : Potential therapeutic agent due to its bioactive properties.

  • Industry: : Used in the development of novel materials and catalysts.

作用機序

The compound exerts its effects through:

  • Molecular Targets: : It interacts with enzymes, often inhibiting their activity through binding to active sites.

  • Pathways Involved: : Modulates signal transduction pathways, impacting cellular responses.

類似化合物との比較

Sulfonamide-Linked Propanamide Derivatives

  • Compound A: N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide () Key Differences: Replaces the pyrimidin-2-yl-sulfamoylphenyl group with a 3-acetylphenyl substituent.
  • Compound B: 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide () Key Differences: Substitutes the sulfamoyl-pyrimidine group with a lipophilic 2-(trifluoromethyl)phenyl group.

Heterocyclic Sulfonamide Derivatives

  • Compound C: 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (, Compound 7) Key Differences: Features a 5-methylisoxazole-sulfamoyl group instead of pyrimidin-2-yl-sulfamoyl. Impact: Isoxazole’s electron-withdrawing nature may alter electronic distribution, affecting binding to sulfonamide-sensitive targets like dihydropteroate synthase .
  • Compound D: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () Key Differences: Replaces benzoisothiazol with a benzooxazinone core and incorporates a pyrimidine-amino group. Impact: The oxazinone ring may confer improved pharmacokinetic properties due to increased rigidity and reduced susceptibility to oxidation .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) logP* Polar Surface Area (Ų) Synthesis Yield Key Bioactivity Notes
Target Compound ~512.5 2.1 ~130 Not reported Hypothesized kinase inhibition
Compound A () ~398.4 2.8 ~95 Not reported Unknown
Compound B () ~440.3 3.5 ~80 44% (analog) Anticancer (NCI-60 screening)
Compound C () ~494.5 1.9 ~145 68.6% Anticancer (cell line assays)
Compound D () ~405.4 2.3 ~120 High (not quantified) Antibacterial activity

*logP values estimated using fragment-based methods.

Bioactivity Profiling

  • The target compound’s pyrimidin-2-yl-sulfamoyl group shares structural motifs with sulfamethoxazole derivatives (), which are known dihydropteroate synthase inhibitors. However, its benzoisothiazol core differentiates it from classical sulfonamides, suggesting a broader target spectrum .
  • Its trifluoromethyl group may enhance blood-brain barrier penetration compared to the target compound .

生物活性

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a complex organic molecule with significant potential in pharmacology. Its structural components suggest various biological activities, particularly in the fields of antibacterial and anti-HIV research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety and a pyrimidine-derived sulfamoyl group. The molecular formula is C21H19N5O6S2C_{21}H_{19}N_5O_6S_2, with a molecular weight of approximately 501.53 g/mol. The presence of the sulfonamide group is noteworthy as sulfonamides are widely recognized for their antibacterial properties.

Antibacterial Properties

Research indicates that compounds containing the sulfamoyl group exhibit significant antibacterial activity. The specific structure of this compound enhances its interaction with bacterial enzymes, potentially inhibiting their function:

Compound Activity Mechanism
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamideAntibacterialInhibition of bacterial enzyme activity
SulfamethoxazoleAntibacterialCompetitive inhibition of dihydropteroate synthase
Benzothiazole derivativesVariesAntimicrobial effects through membrane disruption

The mechanism of action primarily involves the inhibition of enzymes critical to bacterial survival, similar to other sulfonamide drugs.

Anti-HIV Activity

In studies involving related benzothiazole derivatives, compounds have shown promising anti-HIV activity. For instance, derivatives like 1,2-benzothiazine-3-carboxamide 1,1-dioxide exhibited effective inhibition against HIV integrase by chelating Mg²⁺ ions within the active site. This suggests that our compound may also exhibit similar mechanisms due to its structural similarities:

Compound EC50 (µM) Selectivity Index (SI)
Benzothiazine derivative20-25>26
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamideTBDTBD

Study on Structural Analogues

Research has demonstrated that structural modifications can significantly impact biological activity. A study focusing on various benzothiazole derivatives found that specific substitutions enhanced their efficacy against HIV and bacteria:

"The introduction of hydrophobic groups at strategic positions significantly improved the potency of benzothiazole derivatives against HIV" .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the benzo[d]isothiazol-3(2H)-one-1,1-dioxide core to a sulfamoylphenyl intermediate. Key steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., HBTU) with triethylamine in DMSO or DMF to couple the propanamide moiety to the sulfamoylphenyl group .
  • Optimization : Control reaction temperature (60–80°C), pH (~7–8), and solvent polarity to minimize side products. For example, reports a 68.6% yield using DMSO and HBTU .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize:

  • 1H/13C-NMR : Identify proton environments (e.g., sulfamoyl NH at δ 11.0–11.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C20H18N4O5S2) .

Q. What in vitro biological screening models are appropriate for initial evaluation of its bioactivity?

  • Methodological Answer : Use:

  • Enzyme inhibition assays : Target kinases or proteases due to the sulfamoyl and pyrimidinyl groups’ potential interactions with active sites .
  • Cell-based cytotoxicity assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. highlights its anticancer potential .
  • Antimicrobial disk diffusion : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to validate antibacterial activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Replicate under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Purity validation : Use orthogonal methods (HPLC, elemental analysis) to exclude impurities as confounding factors. achieved 95.7% purity via recrystallization .
  • Mechanistic studies : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and confirm target engagement .

Q. What computational chemistry approaches predict interaction mechanisms with target proteins?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Model binding to kinases (e.g., EGFR) using PyMOL for visualization. Focus on hydrogen bonds between the sulfamoyl group and catalytic lysine residues .
  • Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes and binding free energies (MM/PBSA) .
  • Quantum mechanical calculations (Gaussian) : Analyze electron density maps to identify reactive sites for structure-activity relationship (SAR) optimization .

Q. What strategies address low solubility or stability during formulation for in vivo studies?

  • Methodological Answer :

  • Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility. highlights similar approaches for benzoxazole derivatives .
  • Nanoformulation : Use liposomes or PLGA nanoparticles (20–200 nm diameter) for controlled release. Optimize encapsulation efficiency (>70%) via solvent evaporation .
  • Prodrug design : Introduce ester or phosphate moieties at the propanamide terminus to enhance bioavailability, with enzymatic cleavage in target tissues .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be addressed?

  • Methodological Answer :

  • Cross-species comparisons : Test microsomal stability in human, rat, and mouse liver microsomes. Adjust CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation .
  • LC-MS/MS metabolite profiling : Identify major Phase I/II metabolites (e.g., hydroxylation, glucuronidation) and correlate with instability hotspots .
  • Structural analogs : Compare with ’s pyrazoloimidazole derivatives to isolate stability-enhancing substituents .

Tables for Key Data

Property Technique Key Observations Reference
Synthetic Yield Gravimetric analysis68.6% (HBTU-mediated coupling in DMSO)
Aqueous Solubility Shake-flask method<0.1 mg/mL (pH 7.4), improved via nanoformulation
Cytotoxicity (IC50) MTT assay (HeLa)12.3 ± 1.5 µM (24 h exposure)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。